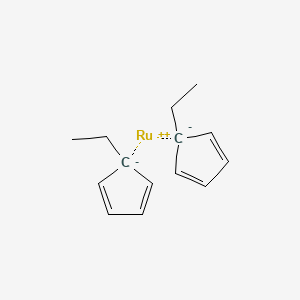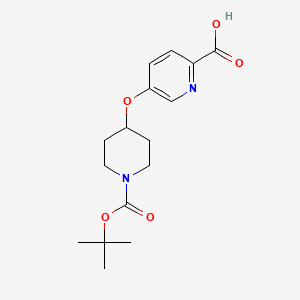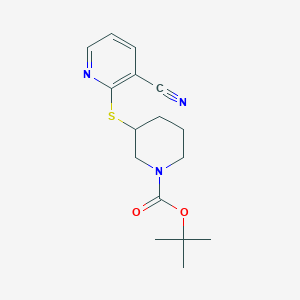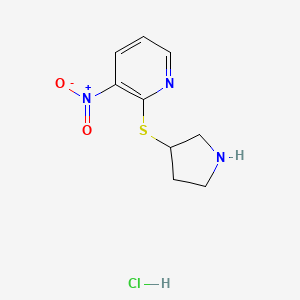
Bis(ethylcyclopentadienyl) ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylcyclopentadienyl) ruthenium, also known as diethylruthenocene, is a metal-organic compound with the chemical formula C₁₄H₁₈Ru. It is commonly used as a precursor in the deposition of ruthenium thin films and well-aligned ruthenium dioxide nanorods. This compound is particularly valued for its role in atomic layer deposition processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl) ruthenium can be synthesized through the reaction of ruthenium trichloride with ethylcyclopentadiene in the presence of a reducing agent such as zinc powder. The reaction is typically carried out in an ethanol solvent at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using liquid source chemical vapor deposition. This method involves the use of ethylcyclopentadienyl ruthenium as a precursor, which yields polycrystalline columnar ruthenium films with low resistivity, small tensile stress, and excellent step coverage .
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethylcyclopentadienyl) ruthenium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide.
Reduction: It can be reduced to form lower oxidation state ruthenium compounds.
Substitution: It can participate in substitution reactions where the ethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include ruthenium dioxide, lower oxidation state ruthenium compounds, and substituted ruthenium complexes .
Aplicaciones Científicas De Investigación
Bis(ethylcyclopentadienyl) ruthenium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which bis(ethylcyclopentadienyl) ruthenium exerts its effects involves the interaction of the ruthenium center with various molecular targets. In atomic layer deposition, the compound decomposes to form ruthenium thin films or ruthenium dioxide nanorods. The molecular pathways involved include the adsorption of the compound onto the substrate surface, followed by its decomposition and the formation of the desired film or nanorod structure .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl) ruthenium
- Bis(methylcyclopentadienyl) ruthenium
- Bis(isopropylcyclopentadienyl) ruthenium
- Bis(ethylcyclopentadienyl) cobalt
- Bis(isopropylcyclopentadienyl) tungsten
Uniqueness
Bis(ethylcyclopentadienyl) ruthenium is unique due to its specific ethyl substituents on the cyclopentadienyl rings, which influence its reactivity and the properties of the films and nanorods it forms. Compared to similar compounds, it offers lower resistivity and better step coverage in thin film applications .
Propiedades
Fórmula molecular |
C14H18Ru |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
5-ethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
Clave InChI |
OXJUCLBTTSNHOF-UHFFFAOYSA-N |
SMILES canónico |
CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)



![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
